molecular formula C9H14O3 B6179915 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 2384295-33-2

2-tert-butyl-3-oxocyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No. B6179915
CAS RN: 2384295-33-2
M. Wt: 170.2
InChI Key:
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Description

2-tert-Butyl-3-oxocyclobutane-1-carboxylic acid, or 2-TBCA, is an important organic compound that is used in many scientific and industrial applications. It is a mixture of two diastereomers, which are stereoisomers that differ in the arrangement of their atoms in space. This compound has a wide range of uses, from being used as a synthetic intermediate to the synthesis of other compounds, to being used as a catalyst in a variety of chemical reactions. Its structure and properties make it an ideal candidate for a wide range of applications.

Scientific Research Applications

2-TBCA has a wide range of scientific research applications. It is used in the synthesis of other compounds, such as drugs and polymers. It is also used as a catalyst in a variety of chemical reactions, such as the synthesis of other compounds. It is also used as a reagent in organic synthesis, as a protective group for protecting other functional groups, and as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-TBCA is not well understood. However, it is believed that the reaction of 2-TBCA with other compounds is catalyzed by the formation of hydrogen bonds between the hydrogen atoms of the 2-TBCA and the functional group of the other compound. This hydrogen bonding facilitates the reaction of the two compounds and increases the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-TBCA are not well understood. However, it is believed that the compound can interact with enzymes, proteins, and other biomolecules and may have an effect on the activity of these molecules. It is also believed that 2-TBCA may have an effect on the metabolism of other compounds and may be involved in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

2-TBCA has several advantages for laboratory experiments. It is relatively inexpensive and readily available. It is also stable and can be used in a wide range of reactions. However, it has some limitations. It is not very soluble in water, and it can be difficult to separate the two diastereomers. It is also sensitive to air and light and can decompose when exposed to these conditions.

Future Directions

There are several potential future directions for 2-TBCA. One potential direction is the development of new and improved synthesis methods. This could lead to the production of higher yields of the compound, as well as the development of new and improved catalysts for its reactions. Another potential direction is the development of new and improved methods for the separation and purification of the two diastereomers. This could lead to improved yields and higher purity of the compound. Finally, further research could be conducted into the biochemical and physiological effects of 2-TBCA and its potential applications in medicine and other fields.

Synthesis Methods

2-TBCA can be synthesized by several methods. One of the most common methods is the reaction of cyclobutanol with formic acid. This reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of two diastereomers, which can be separated by column chromatography. Another method involves the reaction of cyclobutanone with acetic anhydride, which also produces a mixture of two diastereomers. This mixture can be separated by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid involves the reaction of tert-butyl acetoacetate with ethyl diazoacetate to form a cyclobutanone intermediate, which is then hydrolyzed to yield the desired product.", "Starting Materials": [ "tert-butyl acetoacetate", "ethyl diazoacetate", "sodium hydroxide", "water", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve tert-butyl acetoacetate in diethyl ether and add ethyl diazoacetate dropwise with stirring.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for several hours at room temperature.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield a yellow oil.", "Step 5: Purify the product by column chromatography to obtain a mixture of diastereomers of 2-tert-butyl-3-oxocyclobutane-1-carboxylic acid." ] }

CAS RN

2384295-33-2

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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